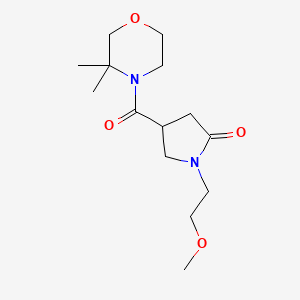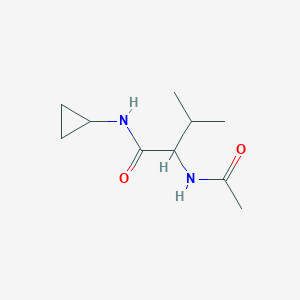
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as DMAP, is a widely used organic compound in scientific research. It is a white, crystalline powder that is soluble in many organic solvents. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, esterification, and amidation. In
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst is not fully understood. However, it is believed that 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one acts as a nucleophilic catalyst, facilitating the transfer of acyl groups from carboxylic acids to amines or alcohols. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one does not have any known biochemical or physiological effects in humans. It is considered to be a relatively safe compound when handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a highly effective catalyst for a variety of chemical reactions. It is easy to handle and has a low toxicity. However, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be expensive and is not always necessary for certain reactions. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be sensitive to air and moisture, which can affect its effectiveness as a catalyst.
Zukünftige Richtungen
There are several future directions for the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new synthetic methods using 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst. Another area of interest is the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of chiral compounds. Finally, there is interest in exploring the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a versatile reagent that is widely used in scientific research. It is an effective catalyst for a variety of chemical reactions and has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has some limitations, it remains a valuable tool for organic chemists and holds promise for future research.
Synthesemethoden
The synthesis of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-dimethylmorpholine-4-carboxylic acid, which is achieved by reacting 3,3-dimethylmorpholine with chloroacetic acid. The resulting carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to yield 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is widely used in organic synthesis as a catalyst for various chemical reactions. It is commonly used in the synthesis of amides, esters, and acyl chlorides. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is used in the analysis of drugs and metabolites in biological fluids.
Eigenschaften
IUPAC Name |
4-(3,3-dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2)10-20-7-5-16(14)13(18)11-8-12(17)15(9-11)4-6-19-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKFWAAUWPDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC(=O)N(C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)


![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
![[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
